

(S)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-1-Boc-2-azetidinemethanol

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For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-azetidinemethanol is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring and versatile functional groups make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the development of peptide-based drugs and other complex organic molecules. This guide provides an in-depth overview of its structure, stereochemistry, synthesis, and applications.

Structure and Stereochemistry

(S)-1-Boc-2-azetidinemethanol, also known by its IUPAC name tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, possesses a unique structure featuring a four-membered azetidine ring.^[1] The nitrogen atom of the ring is protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability and facilitates its use in various synthetic transformations.^[2] The stereochemistry at the C2 position is designated as (S), which is crucial for the biological activity of many of its derivatives.

Molecular Formula: C₉H₁₇NO₃^[1]

Molecular Weight: 187.24 g/mol ^[1]

The hydroxymethyl group at the C2 position provides a key site for further functionalization, allowing for the extension of the molecule and its incorporation into larger, more complex

structures.[\[2\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **(S)-1-Boc-2-azetidinemethanol** and its precursor, (S)-1-Boc-azetidine-2-carboxylic acid, is presented below.

Property	(S)-1-Boc-2-azetidinemethanol	(S)-1-Boc-azetidine-2-carboxylic acid
CAS Number	161511-85-9 [1]	51077-14-6 [3]
Appearance	Colorless to light yellow clear liquid	Crystals [3]
Molecular Formula	C ₉ H ₁₇ NO ₃ [1]	C ₉ H ₁₅ NO ₄ [3]
Molecular Weight	187.24 g/mol [1]	201.22 g/mol [3]
Density	1.05 g/mL	Not available
Refractive Index	n _{20D} 1.46	Not available
Optical Rotation	[α] _{20D} = -76 to -72 ° (c = 1 in MeOH)	[α] _D -120.0±2.0°, c = 1 in methanol [3]

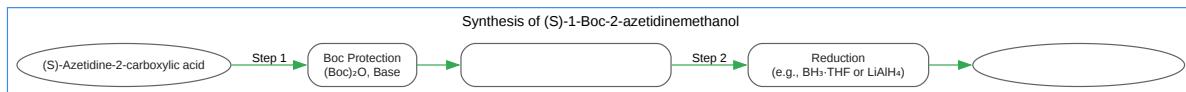
Note on NMR Data: Specific ¹H and ¹³C NMR spectra for **(S)-1-Boc-2-azetidinemethanol** were not found in the provided search results. However, based on data for structurally similar N-Boc protected azetidine derivatives, the following characteristic shifts can be expected.[\[4\]](#)[\[5\]](#)

- ¹H NMR (CDCl₃):
 - Boc group: A singlet around δ 1.45 ppm (9H).
 - Azetidine ring protons (CH₂): Multiplets in the range of δ 2.0-2.7 ppm and δ 3.8-4.2 ppm.
 - CH proton at C2: A multiplet around δ 4.0-4.5 ppm.
 - CH₂OH protons: Multiplets around δ 3.5-3.8 ppm.

- OH proton: A broad singlet, which may exchange with D₂O.
- ¹³C NMR (CDCl₃):
 - Boc group (C(CH₃)₃): A signal around δ 28.5 ppm.
 - Boc group (C=O): A signal around δ 156.0 ppm.
 - Boc group (C(CH₃)₃): A signal around δ 80.0 ppm.
 - Azetidine ring carbons (CH₂): Signals in the range of δ 25-50 ppm.
 - CH carbon at C2: A signal around δ 60-65 ppm.
 - CH₂OH carbon: A signal around δ 65-70 ppm.

Synthesis and Experimental Protocols

(S)-1-Boc-2-azetidinemethanol is typically synthesized from its corresponding carboxylic acid precursor, (S)-1-Boc-azetidine-2-carboxylic acid. The general synthetic workflow involves the reduction of the carboxylic acid to the primary alcohol.



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Caption: Synthetic workflow for **(S)-1-Boc-2-azetidinemethanol**.

Experimental Protocol: Synthesis of (S)-1-Boc-azetidine-2-carboxylic acid

This protocol describes the protection of the secondary amine of (S)-azetidine-2-carboxylic acid with a Boc group.

Materials:

- (S)-Azetidine-2-carboxylic acid
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH) or other suitable base
- Dioxane and Water
- Diethyl ether or Ethyl acetate
- Hydrochloric acid (HCl)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve (S)-azetidine-2-carboxylic acid in an aqueous solution of sodium hydroxide (or another suitable base) and dioxane at 0 °C.
- To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise while maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
- Wash the aqueous residue with diethyl ether or ethyl acetate to remove any unreacted (Boc)₂O.
- Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
- Extract the product into ethyl acetate (3x).

- Combine the organic layers, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield (S)-1-Boc-azetidine-2-carboxylic acid as a crystalline solid.
[3]

Experimental Protocol: Synthesis of (S)-1-Boc-2-azetidinemethanol

This protocol outlines the reduction of the carboxylic acid to the primary alcohol.

Materials:

- (S)-1-Boc-azetidine-2-carboxylic acid
- Borane tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) or Lithium aluminum hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Ethyl acetate
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve (S)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of borane tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) or a suspension of lithium aluminum hydride (LiAlH_4) to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

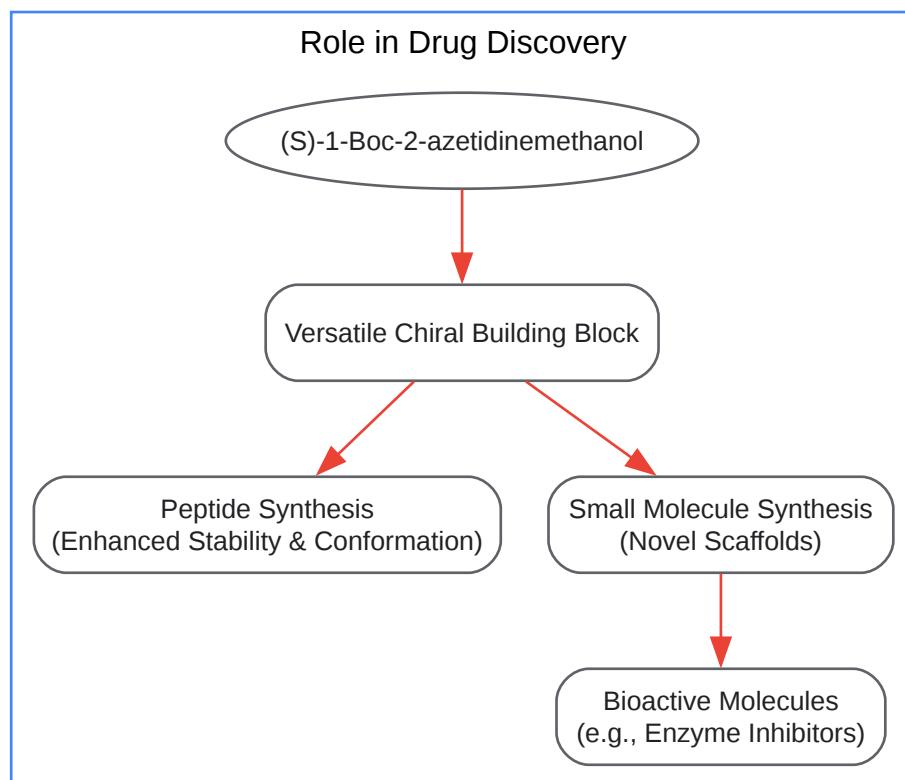
- Carefully quench the reaction by the slow addition of water or a saturated aqueous NaHCO_3 solution at 0 °C.
- Extract the product with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **(S)-1-Boc-2-azetidinemethanol**.

Applications in Drug Development

The azetidine scaffold is a privileged structure in medicinal chemistry due to its ability to impart conformational rigidity and improve physicochemical properties of drug candidates.[\[2\]](#) Azetidine-containing compounds have been investigated for a wide range of biological activities, including as antibacterial agents and inhibitors of various enzymes.[\[6\]](#)

(S)-1-Boc-2-azetidinemethanol serves as a key building block for introducing the (S)-2-(hydroxymethyl)azetidine moiety into larger molecules. This is particularly valuable in:

- Peptide Synthesis: The incorporation of azetidine-based amino acids into peptides can enhance their metabolic stability and conformational constraint, leading to improved biological activity and selectivity.[\[2\]](#)
- Synthesis of Bioactive Molecules: The hydroxymethyl group can be readily converted to other functional groups, such as aldehydes, amines, or halides, providing a handle for further synthetic modifications in the development of novel small molecule drugs.[\[2\]](#) For instance, azetidine derivatives have shown promise as potent inhibitors of the STAT3 signaling pathway, which is implicated in various cancers.
- Fragment-Based Drug Discovery: The rigid azetidine ring system is an attractive scaffold in fragment-based drug design, where small, rigid molecules are used as starting points for the development of more potent and selective inhibitors.



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Caption: Applications of **(S)-1-Boc-2-azetidinemethanol** in drug discovery.

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